molecular formula C9H13NO B2952347 2-Isopropoxy-6-methylpyridine CAS No. 1395039-68-5

2-Isopropoxy-6-methylpyridine

Cat. No. B2952347
CAS RN: 1395039-68-5
M. Wt: 151.209
InChI Key: CHPPSSQGAHKQTR-UHFFFAOYSA-N
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Description

2-Isopropoxy-6-methylpyridine is a chemical compound with the CAS Number: 1395039-68-5 . It has a molecular weight of 151.21 and its IUPAC name is 2-isopropoxy-6-methylpyridine .


Synthesis Analysis

The synthesis of 2-Isopropoxy-6-methylpyridine and similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of 2-Isopropoxy-6-methylpyridine is represented by the linear formula C9H13NO . The InChI code for this compound is 1S/C9H13NO/c1-7(2)11-9-6-4-5-8(3)10-9/h4-7H,1-3H3 .


Chemical Reactions Analysis

2-Isopropoxy-6-methylpyridine, like other organoboron compounds, can undergo a variety of chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations . The Suzuki–Miyaura coupling is a notable reaction involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropoxy-6-methylpyridine include a molecular weight of 151.21 .

Scientific Research Applications

Electrophoretic Separation

  • Optimization of pH in Electrophoretic Separation: A study on the separation of substituted methylpyridines, including 2-, 3-, and 4-methylpyridines, found improved separation through the use of cationic surfactants to suppress electroosmotic flow. This research highlights the importance of pH optimization in free solution capillary electrophoresis for compounds like 2-Isopropoxy-6-methylpyridine (Wren, 1991).

Retinoprotective Effects

  • Retinoprotective Effect of Pyridine Derivatives: A study on the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound structurally related to 2-Isopropoxy-6-methylpyridine, showed potential in preventing ischemic injuries in a rat model. This could indicate a similar potential for related compounds (Peresypkina et al., 2020).

Reactive Intermediates in Organic Chemistry

  • Stabilized Reactive Intermediates: Research on the enhanced dienophilicity of various pyridyne analogues, including attempts to generate 6-isopropoxy-2,3-pyridyne from related compounds, provides insights into the reactivity and potential applications of 2-Isopropoxy-6-methylpyridine in synthetic chemistry (Connon & Hegarty, 2004).

Marine-Derived Fungal Compounds

  • Discovery of Pyridine Derivatives from Marine Fungi: A study identified several 6-methylpyridinone derivatives from a marine fungus. This highlights the potential for 2-Isopropoxy-6-methylpyridine analogues in natural product chemistry and drug discovery (Chen et al., 2017).

Hydrodenitrogenation Studies

  • Hydrodenitrogenation of Methylpyridines: Research on the hydrodenitrogenation of 2-methylpyridine and its intermediates provides insights into the chemical behavior of pyridine derivatives under industrial catalytic processes, which could be relevant for compounds like 2-Isopropoxy-6-methylpyridine (Wang, Liang, & Prins, 2007).

Safety and Hazards

The safety data sheet for 2-Isopropoxy-6-methylpyridine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for 2-Isopropoxy-6-methylpyridine are promising. It holds immense potential in scientific research, with applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. The Suzuki–Miyaura coupling, in particular, is a reaction that has been widely applied and continues to be a focus of research .

properties

IUPAC Name

2-methyl-6-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)11-9-6-4-5-8(3)10-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPPSSQGAHKQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-6-methylpyridine

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